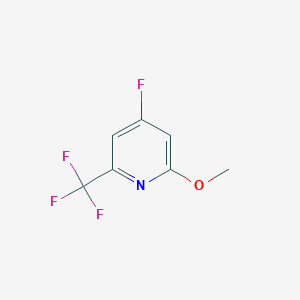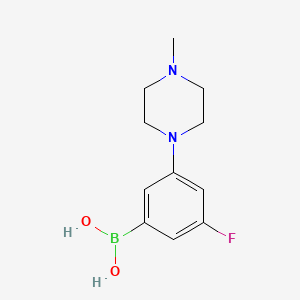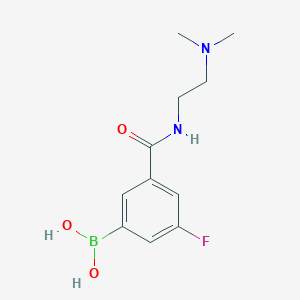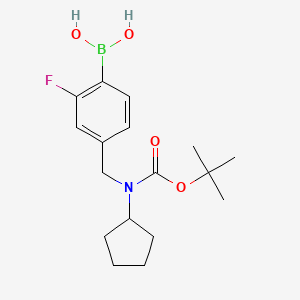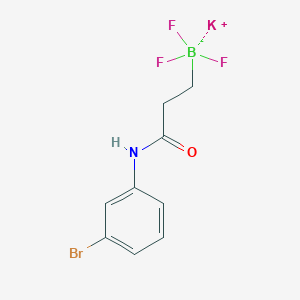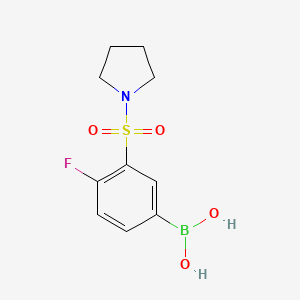
2-Hydroxy-4-methoxy-6-methylnicotinonitrile
Descripción general
Descripción
2-Hydroxy-4-methoxy-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
A study by Eşme (2021) on a closely related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, underscores the importance of spectroscopic methods and theoretical calculations in understanding the properties of such chemicals. This research utilized proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy, alongside density functional theory calculations. The findings offer insights into the compound's optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties, suggesting potential applications in non-linear optical material studies. Additionally, molecular docking studies suggest its role as a potential anticancer agent, emphasizing the intersection of chemical properties and biological applications Eşme (2021).
Corrosion Inhibition
Research on pyridine derivatives, such as the work by Ansari, Quraishi, and Singh (2015), illustrates the application of similar compounds in corrosion inhibition. Their study on the adsorption and inhibitory effects of pyridine derivatives on steel corrosion reveals the compound's high efficiency as a corrosion inhibitor. This research not only highlights the chemical's protective capabilities but also its practical applications in industrial materials preservation, showcasing a significant aspect of chemical application in materials science Ansari, Quraishi, & Singh (2015).
Antimicrobial Activity
The synthesis and evaluation of 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile by Guna et al. (2015) demonstrate the antimicrobial potential of such compounds. This study provides evidence of the synthesized compounds' effectiveness against various bacteria and fungi, suggesting the broader implications of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile derivatives in developing new antimicrobial agents. This area of research points to the critical role of chemical synthesis in addressing healthcare challenges by developing new treatments and preventive measures against microbial infections Guna, Bhadani, Purohit, & Purohit (2015).
Advanced Materials and Luminescence
The synthesis and photophysical properties study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives highlights the importance of substituent effects on luminescence properties. This research, focusing on methoxy and cyano groups, indicates the potential of such compounds in developing materials with specific luminescent properties, useful in various applications ranging from sensors to display technologies. The detailed investigation into quantum yields and excited-state proton transfer exemplifies the broader implications of this compound and its derivatives in materials science, particularly in creating innovative luminescent materials Kim et al. (2021).
Análisis Bioquímico
Biochemical Properties
2-Hydroxy-4-methoxy-6-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the production of ATP and other key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, this compound can inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidation and subsequent breakdown of this compound. This interaction can affect metabolic flux and the levels of various metabolites within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its concentration in specific areas of the cell can influence its interactions with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules it interacts with and the pathways it affects .
Propiedades
IUPAC Name |
4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBWYWSUDXCQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





